
1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
The compound “1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid” is a type of pyrazolo[3,4-b]pyridine derivative . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . For instance, one study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .Molecular Structure Analysis
The molecular structure of “1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid” is similar to that of other pyrazolo[3,4-b]pyridine derivatives . These compounds are composed of a pyrazole and a pyridine fragment .Wissenschaftliche Forschungsanwendungen
Medicine: CDK2 Inhibition for Cancer Treatment
This compound has been investigated for its potential as a CDK2 inhibitor, which is a promising target for cancer therapy . CDK2 is crucial for cell cycle regulation, and its inhibition can lead to the selective targeting of tumor cells. Derivatives of this compound have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating potent efficacy .
Agriculture: Crop Protection
In the agricultural sector, derivatives of pyridine, which is structurally related to the compound , are used in the protection of crops from pests . These derivatives contribute to the development of agrochemicals that help in managing crop diseases and improving yield.
Material Science: Advanced Materials Development
The pyridine moiety, part of the compound’s structure, is often included in materials science research. It contributes to the development of new materials with potential applications in electronics, photonics, and nanotechnology .
Environmental Science: Pollution Remediation
Compounds with pyridine structures are being explored for their role in environmental remediation technologies. They may be used in processes aimed at reducing pollution and improving environmental health .
Biochemistry: Enzymatic Activity Modulation
In biochemistry, the compound’s derivatives are studied for their ability to modulate enzymatic activities. This has implications for understanding disease mechanisms and developing biochemical assays .
Pharmacology: Drug Design and Development
The structural features of the compound make it a candidate for drug design and development. Its derivatives are being explored for various pharmacological activities, including antiviral, antibacterial, and anti-inflammatory effects .
Wirkmechanismus
The mechanism of action of pyrazolo[3,4-b]pyridine derivatives is associated with their ability to inhibit certain biological targets . For instance, one study reported that a compound from this group showed acceptable activity in inhibiting TRKA, a receptor tyrosine kinase associated with the proliferation and differentiation of cells .
Zukünftige Richtungen
The future directions for the research and development of pyrazolo[3,4-b]pyridine derivatives, including “1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid”, could involve further exploration of their potential biological uses . For instance, one study suggested that a compound from this group has potential for further exploration due to its acceptable activity in inhibiting TRKA .
Eigenschaften
IUPAC Name |
2-methyl-5-pyridin-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-9(10(14)15)5-8(12-13)7-3-2-4-11-6-7/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNNCNZULCEABI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




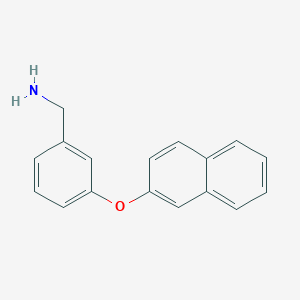
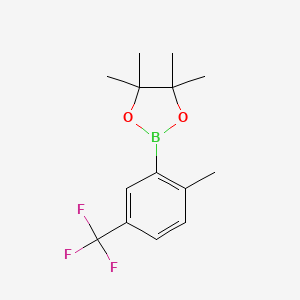

![(5-{2,4-Dichloropyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methyl 2,2-dimethylpropanoate](/img/structure/B1427046.png)
![Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester](/img/structure/B1427047.png)
![2-[(Propan-2-yloxy)methyl]morpholine](/img/structure/B1427049.png)
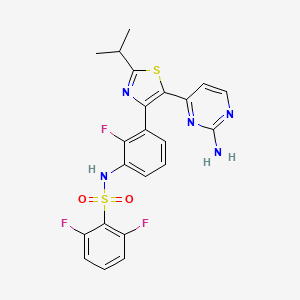
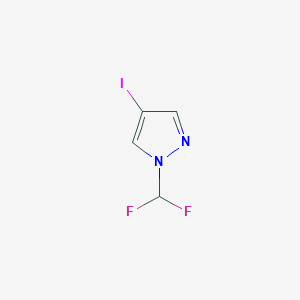
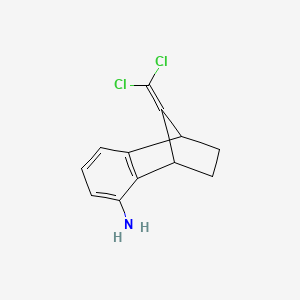
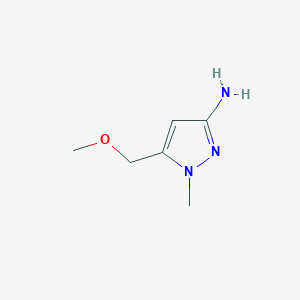
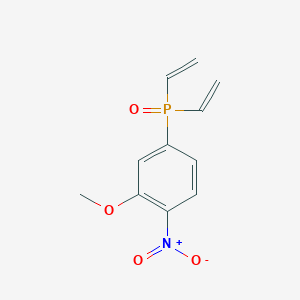
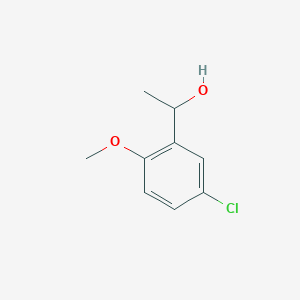
![5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1427060.png)